3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid
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Overview
Description
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is an organic compound that features a thiophene ring, an amino group, and a chloroacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid typically involves the reaction of thiophene derivatives with chloroacetyl chloride. One common method involves the N-chloroacetylation of amino compounds using chloroacetyl chloride in the presence of a phosphate buffer . This reaction is efficient and can be carried out under metal-free, bio-compatible conditions, making it an eco-friendly and scalable process .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of acid chlorides, such as chloroacetyl chloride, is common due to their high reactivity and ability to form amides efficiently . The process is typically optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with amines to form amides.
Condensation reactions: The amino group can react with carbonyl compounds to form imines or Schiff bases.
Cyclization reactions: The compound can undergo cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Chloroacetyl chloride: Used for N-chloroacetylation reactions.
Amines: React with the chloroacetyl group to form amides.
Carbonyl compounds: React with the amino group to form imines.
Major Products Formed
Amides: Formed from nucleophilic substitution reactions with amines.
Imines: Formed from condensation reactions with carbonyl compounds.
Heterocyclic compounds: Formed from cyclization reactions.
Scientific Research Applications
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid involves nucleophilic addition and elimination reactions. The chloroacetyl group is highly reactive and can undergo nucleophilic attack by amines, leading to the formation of amides . The thiophene ring provides stability and enhances the compound’s reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
N-chloroacetanilides: Similar in structure due to the presence of the chloroacetyl group.
Chloroacetamides: Share the chloroacetyl functional group and undergo similar reactions.
Uniqueness
3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its reactivity compared to other chloroacetamides and N-chloroacetanilides .
Properties
CAS No. |
67206-29-5 |
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Molecular Formula |
C9H10ClNO3S |
Molecular Weight |
247.70 g/mol |
IUPAC Name |
3-[(2-chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C9H10ClNO3S/c10-5-8(12)11-6(4-9(13)14)7-2-1-3-15-7/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
InChI Key |
LBWWWMBGRDDZMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)O)NC(=O)CCl |
Origin of Product |
United States |
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